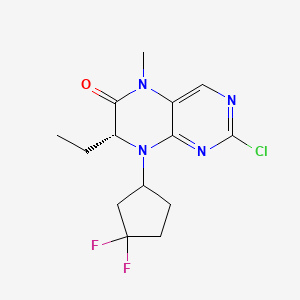

(7R)-2-Cloro-8-(3,3-difluorociclopentil)-7-etil-7,8-dihidro-5-metil-6(5H)-pteridinona

Descripción general

Descripción

(7R)-2-Chloro-8-(3,3-difluorocyclopentyl)-7-ethyl-7,8-dihydro-5-methyl-6(5H)-pteridinone is a useful research compound. Its molecular formula is C14H17ClF2N4O and its molecular weight is 330.76 g/mol. The purity is usually 95%.

BenchChem offers high-quality (7R)-2-Chloro-8-(3,3-difluorocyclopentyl)-7-ethyl-7,8-dihydro-5-methyl-6(5H)-pteridinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (7R)-2-Chloro-8-(3,3-difluorocyclopentyl)-7-ethyl-7,8-dihydro-5-methyl-6(5H)-pteridinone including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Química organofluorada

La introducción de átomos de flúor en compuestos orgánicos a menudo da como resultado cambios significativos en sus propiedades químicas y físicas. El compuesto en cuestión, con su grupo difluorociclopentil, es una valiosa adición al campo de la química organofluorada. Se puede utilizar para estudiar los efectos de la fluoración en la reactividad y estabilidad de los derivados de ciclopenatano, que se sabe que alteran la estructura debido a la alta electronegatividad y el pequeño tamaño del átomo de flúor .

Mejora de la actividad biológica

Se sabe que los sustituyentes de flúor aumentan la actividad biológica, la biodisponibilidad y la potencia de las moléculas biológicamente activas. Este compuesto, con su parte difluorociclopentil, podría servir como un bioisóstero para un átomo de oxígeno en estudios biológicos, lo que podría conducir al desarrollo de nuevos fármacos con una eficacia mejorada .

Química de polímeros

Los difluorociclopropanos, que comparten algunas similitudes estructurales con el grupo difluorociclopentil, se han utilizado para atrapar radicales formados durante la activación mecánicoquímica de polímeros. Este compuesto podría explorarse para aplicaciones similares en química de polímeros, como modificar la cadena principal de polibutadieno o crear nuevos materiales poliméricos con propiedades mejoradas .

Química orgánica sintética

La estructura del compuesto lo convierte en un sustrato útil para una variedad de reacciones sintéticas, incluidas las reordenaciones térmicas y las reacciones bimoleculares. Su grupo difluorociclopentil podría aprovecharse en la química de carbocationes, carbaniones y radicales, proporcionando una herramienta versátil para los químicos orgánicos sintéticos .

Inhibición de la proteína quinasa

Este compuesto se ha identificado como un posible inhibidor de las quinasas de proteínas humanas PLK1 a PLK4. Estas quinasas son cruciales en la regulación de la progresión del ciclo celular, y su inhibición puede ser beneficiosa para el tratamiento de enfermedades proliferativas como el cáncer. El compuesto podría usarse en el desarrollo de nuevos inhibidores de quinasas para aplicaciones terapéuticas .

Investigación de enfermedades neurodegenerativas

Debido a su posible papel como inhibidor de quinasas, este compuesto también puede ser relevante en el estudio de enfermedades neurodegenerativas. La disregulación de las quinasas es una característica común en enfermedades como el Alzheimer y el Parkinson, y el compuesto podría usarse para investigar el potencial terapéutico de la inhibición de las quinasas en estos contextos .

Tratamiento de enfermedades autoinmunitarias e inflamatorias

El efecto inhibitorio sobre las quinasas de proteínas también se extiende a las enfermedades autoinmunitarias e inflamatorias. Al modular la actividad de las quinasas, el compuesto podría contribuir al desarrollo de tratamientos para afecciones caracterizadas por la disregulación del sistema inmunitario .

Farmacocinética y desarrollo de fármacos

Por último, la estructura única de este compuesto, particularmente la presencia del grupo difluorociclopentil, podría influir en sus propiedades farmacocinéticas. La investigación en esta área podría conducir a información sobre cómo tales modificaciones afectan la absorción, distribución, metabolismo y excreción de fármacos, guiando en última instancia el diseño de fármacos más efectivos .

Propiedades

IUPAC Name |

(7R)-2-chloro-8-(3,3-difluorocyclopentyl)-7-ethyl-5-methyl-7H-pteridin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClF2N4O/c1-3-9-12(22)20(2)10-7-18-13(15)19-11(10)21(9)8-4-5-14(16,17)6-8/h7-9H,3-6H2,1-2H3/t8?,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAVXOHKAALBEQH-YGPZHTELSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)N(C2=CN=C(N=C2N1C3CCC(C3)(F)F)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1C(=O)N(C2=CN=C(N=C2N1C3CCC(C3)(F)F)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClF2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxylic acid](/img/structure/B1442576.png)

![2-[(4-allyl-5-{1-[(4-chlorophenyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1442581.png)

![ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-pyridin-4-yl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1442583.png)

![8-fluoro-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B1442585.png)

![Tert-butyl exo-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1442588.png)

![Tert-butyl 3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B1442591.png)

![2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1442595.png)

![[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetic acid](/img/structure/B1442596.png)